molecular formula C13H9NO B1345653 4-Phenoxybenzonitrile CAS No. 3096-81-9

4-Phenoxybenzonitrile

Cat. No.: B1345653
CAS No.: 3096-81-9
M. Wt: 195.22 g/mol
InChI Key: UYHCIOZMFCLUDP-UHFFFAOYSA-N
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Description

4-Phenoxybenzonitrile is an organic compound with the molecular formula C13H9NO. It is characterized by a phenoxy group attached to a benzonitrile moiety. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.

Mechanism of Action

Mode of Action

It is known that the compound can be prepared from the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution reaction of 4-chlorobenzonitrile with phenol . This suggests that the compound may interact with its targets through a similar nucleophilic substitution mechanism, but this is purely speculative and requires further investigation.

Biochemical Analysis

Biochemical Properties

4-Phenoxybenzonitrile plays a role in biochemical reactions primarily as a synthetic intermediate. It can interact with various enzymes and proteins during these reactions. For example, it has been used in the synthesis of 5-(4-phenoxy)phenyltetrazole, which involves nucleophilic aromatic substitution reactions The interactions of this compound with enzymes such as cytochrome P450 can lead to its metabolism and subsequent formation of reactive intermediates

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to cause oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, it can disrupt cellular metabolism by interfering with mitochondrial function, which can result in altered energy production and increased production of reactive oxygen species.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition can result in the accumulation of toxic metabolites and subsequent cellular damage. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and mitochondrial dysfunction, leading to chronic cellular damage and altered cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, as well as neurotoxicity . These toxic effects are likely due to the accumulation of reactive metabolites and oxidative stress induced by the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. This localization can influence its activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. Additionally, it can localize to the endoplasmic reticulum, affecting protein folding and secretion processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybenzonitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the nitrile group.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products typically include substituted phenoxybenzonitriles.

    Reduction Reactions: The major product is 4-phenoxybenzylamine.

Scientific Research Applications

4-Phenoxybenzonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

    4-Methoxybenzonitrile: Similar structure but with a methoxy group instead of a phenoxy group.

    4-Chlorobenzonitrile: Contains a chlorine atom instead of a phenoxy group.

Uniqueness: 4-Phenoxybenzonitrile is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where the phenoxy group is required.

Properties

IUPAC Name

4-phenoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHCIOZMFCLUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184949
Record name 4-Phenoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3096-81-9
Record name 4-Phenoxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxybenzonitrile
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Synthesis routes and methods I

Procedure details

4-Bromobenzonitrile (2.5 mmol), phenol (3.5 or 5.0 mmol), Cs2CO3 (3.5 or 5.0 mmol), (CuOTf)2 PhH (0.0625 mmol, 5.0 mol % Cu), ethyl acetate (0.125 mmol, 5.0 mol %), 1-naphthoic acid (3.5 mmol), molecular sieves (625 mg) and toluene (1.5 mL) were added to an oven-dried test tube which was then sealed with a septum, purged with argon, and heated to 110 C. under argon until the aryl halide was consumed as determined by GC analysis. Upon cooling at room temperature, dichloromethane was added and the solvent was removed by filtration. The remaining molecular sieves were stirred with another portion of dichloromethane for 1 h at room temperature, and the solvent was removed by filtration. The combined organic phases were washed with 5% aqueous NaOH. The aqueous layer was then extracted three times with dichloromethane and the combined organic layers were washed with brine. The organic layer was dried over Mg2SO4 and concentrated under vacuum to give the crude product. Purification by flash column chromatography (3% EtOAc/hexane) gave the analytically pure product as a clear oil (405 mg, 86% yield). 1H NMR (300 MHz, CDCl3) δ 7.57 (d, J=8.7 Hz, 2 H), 7.40 (t, J=7.9 Hz, 2 H), 7.22 (t, J=7.6 Hz, 1 H), 7.05 (d, J=7.9 Hz, 2 H), 6.98 (d, J=8.8 Hz, 2 H); 13C NMR (75 MHz, CDCl3) δ 154.6, 133.9, 130.0, 124.9, 120.2, 118.6, 117.7, 105.6; IR (neat): 3068, 2226, 1586, 1483, 1245, 1165 cm−1.
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
(CuOTf)2 PhH
Quantity
0.0625 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
0.125 mmol
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

To phenol (1.23 g, 13.10 mmol), copper(I) iodide (333 mg, 1.75 mmol), cesium carbonate (5.69 g, 17.47 mmol), 4-iodobenzonitrile (2.00 g, 8.73 mmol) and N,N-dimethylglycine hydrochloride (366 mg, 2.62 mmol) under nitrogen was added degassed 1,4-dioxane (10.0 mL). The whole mixture was heated at 90° C. for 88 hours. The cooled mixture was partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×100 mL). The organic layers were combined and washed with brine (100 mL) and dried with Na2SO4 and concentrated in vacuo. The crude material was purified by column chromatography EtOAc/Hex (1:12→1:8) to give the pure product as a white solid (quantitative yield). 1H NMR (300 MHz, CDCL3) δ(ppm): 7.00 (2H, d, J=9.1 Hz), 7.06 (2H, d, J=7.6 Hz), 7.23 (1H, t, J=7.2Hz), 7.41 (2H, t, J=8.1 Hz), 7.59 (2H, d, J=9.1 Hz). 13C NMR (75 MHz, CDCL3) δ(ppm): 105.9, 118.0 (CH), 119.0, 120.5 (CH), 125.3 (CH), 130.4 (CH), 134.2 (CH), 154.9, 161.8. MS (FAB+): 196 (MH+). HRMS for C13H9NO (MH+): calculated: 196.0762; found 196.0780.
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
366 mg
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
333 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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